3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dihydropyridines can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert dihydropyridines to tetrahydropyridines.
Substitution: Various substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions typically use reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines.
Scientific Research Applications
Chemistry
In chemistry, dihydropyridine derivatives are studied for their unique electronic properties and potential as ligands in coordination chemistry.
Biology
Biologically, these compounds are significant due to their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Medicine
In medicine, dihydropyridine derivatives are used to develop drugs for hypertension and angina. Their ability to modulate calcium channels makes them valuable in therapeutic applications.
Industry
Industrially, these compounds are used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of dihydropyridine derivatives involves their interaction with L-type calcium channels. By binding to these channels, they inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial for their use as antihypertensive agents.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties.
Uniqueness
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may have unique structural features that confer specific pharmacological properties, such as enhanced selectivity or potency.
Properties
Molecular Formula |
C28H33NO6 |
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Molecular Weight |
479.6g/mol |
IUPAC Name |
diethyl 1-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO6/c1-7-33-24-13-12-20(15-25(24)32-6)26-21(27(30)34-8-2)16-29(17-22(26)28(31)35-9-3)23-14-18(4)10-11-19(23)5/h10-17,26H,7-9H2,1-6H3 |
InChI Key |
CDMXVPRJKURXLD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC |
Origin of Product |
United States |
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